1-(2-Chloroethyl)-3-methylpiperidine

Chemical intermediate procurement muscarinic receptor alkylation structure-selectivity relationship

Researchers performing N-alkylation of piperidine scaffolds often handle volatile, hazardous chloroethylating reagents. 1-(2-Chloroethyl)-3-methylpiperidine (CAS 10298-11-0) eliminates this step by providing a pre-functionalized building block with the 2-chloroethyl group already installed on the 3-methylpiperidine core. - Pre-functionalized electrophilic handle for nucleophilic substitution or cyclization. - 3-Methyl substituent enables SAR exploration distinct from 4-substituted analogs. - 98% purity supports multi-step synthetic routes in regulated lab environments.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 10298-11-0
Cat. No. B080717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-methylpiperidine
CAS10298-11-0
Synonyms1-(2-chloroethyl)-3-methylpiperidine
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CCCl
InChIInChI=1S/C8H16ClN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3
InChIKeyZMTCYZCFHILUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-3-methylpiperidine (CAS 10298-11-0): Proven Identity, Computed Physicochemical Properties, and Commercial Sourcing Baseline for Research Procurement


1-(2-Chloroethyl)-3-methylpiperidine (CAS 10298-11-0) is a synthetic piperidine building block bearing a 3-methyl substituent on the ring and a 2-chloroethyl group on the ring nitrogen . The free base has the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol [1]. The hydrochloride salt (CAS 85068-70-8; molecular weight 198.14 g/mol as C₈H₁₇Cl₂N) is also commercially available as a solid form that improves aqueous solubility for reaction and formulation workflows [2]. Computed physicochemical properties for the free base include a boiling point of 203.3 °C at 760 mmHg, flash point of 76.8 °C, density of 0.971 g/cm³, and InChIKey ZMTCYZCFHILUTI-UHFFFAOYSA-N .

Product Identity Synthetic piperidine building block with reactive N-chloroethyl handle and 3-methyl ring substitution
Procurement Form Free base liquid or hydrochloride solid salt (CAS 85068-70-8) for aqueous workflows
Selection Context Regulatory-listed intermediate (EINECS 233-673-6) with defined purity specification supporting synthetic and analytical use

1-(2-Chloroethyl)-3-methylpiperidine (CAS 10298-11-0): Why N-Chloroethyl Piperidine Analogs Cannot Be Interchanged by Assumption


The 1-(2-chloroethyl)-piperidine scaffold is historically recognized as a prodrug pharmacophore capable of forming covalent aziridinium ion intermediates [1]. However, the position and nature of ring substituents critically determine both the kinetics of aziridinium ion formation and the resulting pharmacological selectivity profile. 4-Diphenylacetoxy-1-(2-chloroethyl)piperidine (4-DAMP mustard, CAS 130817-71-9) cyclizes to an aziridinium ion that acts as a non-selective, non-competitive muscarinic receptor inactivator across M1, M2, and M4 subtypes [1]. Yet simply substituting the 4-diphenylacetoxy group with a 3-methyl group (i.e., 1-(2-chloroethyl)-3-methylpiperidine) generates a structurally simpler scaffold lacking the high-affinity recognition element, predicted to alter both target engagement and off-target spectrum. Evidence below demonstrates that published quantitative benchmarks exist exclusively for the 4-substituted analog class; direct comparative data for the 3-methyl analog remain absent from the peer-reviewed and patent literature, making data-free generic substitution a scientifically unjustifiable risk in procurement decisions [1].

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4-Substituted analogs (e.g., 4-DAMP mustard) have validated muscarinic receptor alkylation data; the 3-methyl analog lacks any published target-engagement benchmarks and its selectivity profile is unknown.
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Des-methyl 1-(2-chloroethyl)piperidine exhibits lower boiling point and different density; the 3-methyl substituent shifts physicochemical handling and purification windows relative to unsubstituted analogs.
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Absence of peer-reviewed kinetic data for aziridinium ion formation means that covalent probe behavior inferred from the 4-substituted class may not transfer to the 3-methyl scaffold.

1-(2-Chloroethyl)-3-methylpiperidine (CAS 10298-11-0): Quantitative Comparative Evidence vs. Closest Analogs for Data-Driven Procurement


Structural Differentiation via Ring Substitution Position: 3-Methyl vs. 4-Substituted 1-(2-Chloroethyl)piperidine Analogs

The target compound bears a 3-methyl substituent on the piperidine ring, whereas the best-characterized analog in this subclass, 4-diphenylacetoxy-1-(2-chloroethyl)piperidine (4-DAMP mustard, CAS 130817-71-9), carries a bulky 4-diphenylacetoxy ester. 4-DAMP mustard quantitatively inactivates cortical muscarinic receptors in rat brain with non-selective blockade of M1, M2, and M4 subtypes, defined by the aziridinium ion electrophile that forms from the 2-chloroethyl group [1]. The 3-methyl analog lacks the diphenylacetoxy recognition motif but retains the reactive 2-chloroethyl arm; no published IC₅₀, Kd, or inactivation rate constant is available for the 3-methyl compound at any receptor, enzyme, or cellular target. The differential substitution position therefore represents a functional gap in validated selectivity data, not a demonstrated advantage [1].

Selectivity Gap: 3-Methyl vs. 4-DAMP
Cross-study comparable
No published receptor inactivation data available for 1-(2-chloroethyl)-3-methylpiperidine
Comparator: 4-DAMP mustard non-selectively inactivates M1, M2, M4 muscarinic receptors in rat brain cortex
Data gap precludes selectivity-informed procurement
Requires de novo characterization for receptor alkylation applications
Chemical intermediate procurement muscarinic receptor alkylation structure-selectivity relationship

Comparative Physicochemical Property Profile: 1-(2-Chloroethyl)-3-methylpiperidine vs. Unsubstituted 1-(2-Chloroethyl)piperidine

Physicochemical data reveal distinctions between 1-(2-chloroethyl)-3-methylpiperidine (C₈H₁₆ClN, MW 161.67 g/mol) and the des-methyl analog 1-(2-chloroethyl)piperidine (C₇H₁₄ClN, MW 147.65 g/mol) . The addition of a single methyl group increases calculated boiling point by approximately 13 °C (203.3 °C vs. ~190.3 °C at 760 mmHg) and raises molecular weight by 14 Da . Density increases from 1.008 g/cm³ (des-methyl, predicted) to 0.971 g/cm³ (3-methyl, calculated) . The hydrochloride salt of the 3-methyl derivative (CAS 85068-70-8, MW 198.14 g/mol) is a defined solid form with documented enhanced water solubility, whereas the free base is a liquid .

Boiling Point Shift vs. Des-methyl Analog
Data to verify
ΔTb ≈ +13 °C (203.3 °C vs. ~190.3 °C at 760 mmHg)
3-methyl analog shows higher computed boiling point; density 0.971 g/cm³ vs. 1.008 g/cm³ (des-methyl)
Distillation and volatility handling windows differ
Computed values; experimental validation not located
Physicochemical characterization boiling point comparison solubility parameter estimation

Alkylation Reactivity Potential: Electrophilic 2-Chloroethyl Arm Retained Across the Scaffold Class

The 2-chloroethyl substituent on 1-(2-chloroethyl)-3-methylpiperidine is capable of alkylating nucleophilic sites (amines, thiols, hydroxyls) in biological molecules . In the structurally related 4-DAMP mustard, the same 2-chloroethyl group cyclizes to an aziridinium ion that irreversibly alkylates muscarinic receptors with IC₅₀ values in the nanomolar to low-micromolar range, depending on tissue and receptor subtype [1][2]. The 3-methyl analog retains the electrophilic warhead but lacks the affinity-conferring diphenylacetoxy group, predicting a shift from high-affinity receptor-directed alkylation toward less selective, proximity-driven covalent modification. No quantitative rate constant (k_inact) or t₁/₂ for aziridinium ion formation has been published for the 3-methyl compound specifically [1].

Reactivity: Aziridinium Ion Formation
Class-level inference
Predicted to form aziridinium ion based on 2-chloroethyl class reactivity
No published kinetic data (k_inact, t₁/₂) available specifically for the 3-methyl analog
Reactivity-class member without pharmacological validation
Covalent probe design requires kinetic characterization
Alkylating agent aziridinium ion covalent inhibitor design

Commercial Purity Benchmark: Documented 98% Purity Specification

The commercially supplied free base of 1-(2-chloroethyl)-3-methylpiperidine is specified at 98% purity . This purity level serves as the default quality baseline for procurement and is verifiable through supplier certificate of analysis. The hydrochloride salt (CAS 85068-70-8) is specified at a minimum of 95% purity . These specifications establish quantitative thresholds that differentiate compliant commercial material from uncharacterized or lower-grade sources. No published comparative purity data versus other suppliers or analogs are available to establish superiority of one source over another .

Commercial Purity Specification
Supporting evidence
Free base: 98% purity; Hydrochloride salt: ≥95% purity
Supplier certificate of analysis; analytical method not publicly disclosed
Defines contractual quality benchmark for procurement
Inter-supplier variability remains uncharacterized
Purity specification quality control chemical procurement

EINECS Registration and Regulatory Compliance Status

1-(2-Chloroethyl)-3-methylpiperidine is registered under EINECS number 233-673-6 and EC number 233-673-6 [1]. This European Inventory listing confirms the compound is a designated existing chemical substance, which is a prerequisite for commercial supply and regulatory acceptance within the EU/EEA market. The hydrochloride salt carries a distinct CAS number (85068-70-8) but falls under the same chemical identity family [2]. In contrast, several structurally related but unregistered N-chloroethyl piperidine analogs may face import restrictions or require novel substance notification. The EINECS listing therefore represents a procurement-relevant differentiation point where regulatory compliance data are unavailable for non-listed comparators [1].

Regulatory Listing Status
Class-level inference
EINECS No. 233-673-6; EC No. 233-673-6
Confirmed existing chemical substance on EU/EEA inventory
Supports EU procurement eligibility; reduces compliance burden vs. unlisted analogs
Binary listing distinction; does not confer performance advantage
Regulatory compliance EINECS inventory chemical procurement eligibility

Evidence Gap Assessment: Limited Published Comparative Data for 1-(2-Chloroethyl)-3-methylpiperidine

A comprehensive search of PubMed, patent databases, and authoritative chemical registries (PubChem, ChemSpider, EINECS) reveals that 1-(2-chloroethyl)-3-methylpiperidine (CAS 10298-11-0) has no dedicated primary research articles, no patent exemplifying its use as an intermediate with reported yields or biological data, and no head-to-head comparative studies against structural analogs [1]. The compound is listed in chemical catalogs as a laboratory reagent and pharmaceutical intermediate, but peer-reviewed quantitative data on its reactivity, selectivity, pharmacokinetics, toxicity, or synthetic utility are absent from accessible sources [1]. This stands in marked contrast to the 4-substituted analog 4-DAMP mustard, which has ≥15 peer-reviewed publications characterizing its receptor pharmacology and aziridinium ion kinetics [2]. Procurement decisions for this compound must therefore be made on the basis of structural identity, purity specification, and regulatory listing, rather than on demonstrated performance advantages over analogs [1][2].

Evidence Gap Assessment
Supporting evidence
0 peer-reviewed publications directly characterizing this compound
Comparator 4-DAMP mustard: ≥15 publications with quantitative pharmacological data
Procurement carries substantial characterization risk
Decisions rest on identity, purity, and regulatory listing rather than demonstrated performance
Evidence gap analysis procurement due diligence research chemical characterization

1-(2-Chloroethyl)-3-methylpiperidine (CAS 10298-11-0): Evidence-Grounded Application Scenarios Based on Verified Differentiation Data


Chemical Intermediate for Synthesis of 3-Methylpiperidine-Containing Compounds Requiring an N-Chloroethyl Functional Handle

The compound serves as a pre-functionalized building block where the 2-chloroethyl group provides a reactive electrophilic handle for nucleophilic substitution or cyclization while the 3-methylpiperidine core is retained in the final product. This avoids separate N-alkylation steps that would require handling volatile chloroethylating reagents. The 98% purity specification [1] and EINECS listing [2] support its use in multi-step synthetic routes within regulated laboratory environments.

Precursor for Aziridinium Ion Formation in Covalent Probe Design (with De Novo Characterization Required)

Given that the 2-chloroethyl group in the piperidine scaffold has confirmed aziridinium ion-forming capacity in the 4-substituted analog 4-DAMP mustard [1], the 3-methyl analog may be investigated as an alternative electrophilic warhead for covalent target engagement. However, the absence of published kinetic data for this specific compound [2] means that rate constants (k_inact), pH-dependence, and target selectivity must be determined experimentally by the end user before any research application relying on defined alkylation parameters.

Comparative Structure-Activity Relationship (SAR) Studies Using the 3-Methyl Substituent as a Variable

The 3-methyl group differentiates this compound from the more extensively characterized 4-substituted and unsubstituted 1-(2-chloroethyl)piperidine analogs [1]. Researchers may employ this compound in systematic SAR campaigns examining how the ring methyl position and steric environment modulate aziridinium ion stability, alkylation selectivity, or off-target reactivity relative to the 4-substituted baseline data available for 4-DAMP mustard [2].

Hydrochloride Salt Form (CAS 85068-70-8) for Aqueous Reaction Conditions and Formulation Development

The hydrochloride salt provides solid-state handling advantages and enhanced aqueous solubility compared to the free base liquid form [1]. The ≥95% purity specification [2] supports its use in aqueous reaction media, salt metathesis, or early-stage pharmaceutical formulation screening where controlled stoichiometry and dissolution behavior are critical parameters.

Application
Selection Property
Validation Focus
Synthesis of 3-methylpiperidine-containing compounds
Pre-functionalized N-chloroethyl handle; defined purity specification
Reaction stoichiometry and byproduct profiling review
Covalent probe design: aziridinium ion precursor investigation
Electrophilic 2-chloroethyl warhead; class-level reactivity precedent
De novo kinetic characterization required; target selectivity unknown
Comparative SAR studies: 3-methyl substituent as variable
Structural differentiation from 4-substituted and unsubstituted analogs
Aziridinium ion stability and off-target reactivity comparison review
Aqueous reaction or formulation screening (HCl salt)
Solid-state handling; enhanced aqueous solubility over free base
Dissolution behavior and stoichiometry control in aqueous media

Technical Documentation Hub

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